N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
The compound is also known as Apixaban, a selective inhibitor of the coagulation Factor Xa (FXa) . It is chemically described as 1-pyrazolo[3,4-c]pyridine-3-carboxamide . Its molecular formula is C25H25N5O4, which corresponds to a molecular weight of 459.5 . It is a white to pale yellow powder .
Synthesis Analysis
The synthesis of Apixaban involves modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .Molecular Structure Analysis
The molecular structure of Apixaban is complex, with a bicyclic tetrahydropyrazolopyridinone scaffold . It also includes a p-methoxyphenyl P1, which retains factor Xa binding affinity and good oral bioavailability .Chemical Reactions Analysis
Apixaban is capable of inhibiting the activity of free FXa, thrombus-associated FXa, and FXa within the prothrombinase complex . It produces a rapid onset of inhibition of FXa with an association rate constant of 20 μM −1 /s approximately .Physical and Chemical Properties Analysis
Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug–drug interactions . The density of Apixaban is 1.4±0.1 g/cm3 . Its boiling point is 770.5±60.0 °C at 760 mmHg .Scientific Research Applications
Enzyme Inhibitory Activity Compounds with benzodioxane and acetamide moieties, related to N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, have been studied for their inhibitory activities against α-glucosidase and acetylcholinesterase enzymes. This suggests potential applications in the treatment of conditions like diabetes and neurodegenerative diseases (Abbasi et al., 2019).
Potential as Antimicrobial Agents N-substituted sulfonamides bearing benzodioxane moiety have demonstrated potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, highlighting their potential as valuable antibacterial agents (Abbasi et al., 2016).
Antibacterial and Antifungal Properties Certain derivatives of this compound have exhibited suitable antibacterial and antifungal potential, suggesting their potential use as antimicrobial agents (Abbasi et al., 2020).
Potential as Diuretic and Antihypertensive Agents Some derivatives of this compound have been explored for their diuretic and antihypertensive activities in rats, indicating potential applications in the management of hypertension and fluid retention (Itazaki et al., 1988).
Antimicrobial and Antioxidant Activity Sulfonamide derivatives related to this compound have been synthesized and demonstrated significant antimicrobial and antioxidant activities (Badgujar et al., 2018).
Antidiabetic Potential Derivatives of this compound have shown weak to moderate inhibitory activities against α-glucosidase enzyme, indicating their potential as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).
Mechanism of Action
Target of Action
The primary target of N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as apixaban, is the activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in the blood clotting process, and its inhibition can prevent thrombosis .
Mode of Action
Apixaban acts as a direct inhibitor of FXa . It binds to the active site of FXa, resulting in a competitive inhibition of FXa versus the synthetic tripeptide substrate . This interaction leads to a rapid onset of inhibition of FXa .
Biochemical Pathways
By inhibiting FXa, apixaban reduces thrombin generation, which indirectly inhibits platelet aggregation . This action affects the coagulation cascade, disrupting the formation of blood clots and thereby exerting an antithrombotic effect .
Pharmacokinetics
Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa by apixaban results in a reduction of thrombin generation, which in turn reduces platelet aggregation . This leads to a decrease in blood clot formation, providing an antithrombotic effect . Preclinical studies have demonstrated dose-dependent antithrombotic efficacy of apixaban at doses that preserved hemostasis .
Action Environment
The action, efficacy, and stability of apixaban can be influenced by various environmental factors. For instance, its bioavailability and clearance can be affected by factors such as renal function and potential drug-drug interactions . Apixaban has a low potential for drug-drug interactions, making it a favorable choice in clinical settings .
Future Directions
Biochemical Analysis
Biochemical Properties
The compound N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has an inhibitory constant of 0.08 nM for human FXa, indicating a high selectivity for FXa over other human coagulation proteases . It produces a rapid onset of inhibition of FXa with an association rate constant of 20 μM −1 /s approximately and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Cellular Effects
This compound indirectly inhibits platelet aggregation by reducing thrombin generation . This suggests that it may have significant effects on cellular processes related to coagulation and thrombosis.
Molecular Mechanism
The compound acts as a competitive inhibitor of FXa versus the synthetic tripeptide substrate, indicating that it binds in the active site . This binding interaction is key to its mechanism of action, leading to the inhibition of FXa and subsequent effects on coagulation and thrombosis.
Dosage Effects in Animal Models
Pre-clinical studies of the compound in animal models have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis
Properties
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-19-3-1-2-10-21(19)15-6-4-14(5-7-15)20-27(23,24)16-8-9-17-18(13-16)26-12-11-25-17/h4-9,13,20H,1-3,10-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIRPQRZWCMDKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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